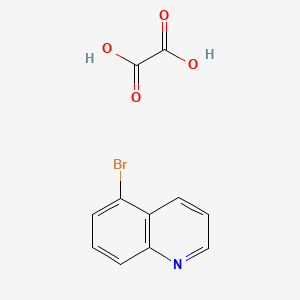

5-Bromoquinoline oxalate

説明

5-Bromoquinoline oxalate is a chemical compound with the molecular formula C9H6BrN·C2H2O4 . It is a building block used in various chemical reactions .

Molecular Structure Analysis

The molecular weight of 5-Bromoquinoline oxalate is 298.09 g/mol . The molecular structure can be represented by the canonical SMILES string: C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromoquinoline oxalate are not detailed in the search results, quinoline derivatives are known to undergo a variety of reactions. These include acid-base reactions, precipitation reactions, and oxidation-reduction reactions .

Physical And Chemical Properties Analysis

5-Bromoquinoline oxalate is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

1. Role in Fungal and Bacterial Metabolism Oxalic acid, a component of 5-Bromoquinoline oxalate, plays a significant role in fungal and bacterial metabolism . It is a secondary metabolite secreted by fungi, bacteria, and plants, and is linked to various processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Biotechnological Potential

The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Carbon Sequestration

The potential role of fungi and their interaction with bacteria in the oxalate-carbonate pathway are regarded as an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Detoxification of Heavy Metals

Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Research Use

5-Bromoquinoline, a component of 5-Bromoquinoline oxalate, is used in research . However, the specific applications in research are not detailed in the source.

Synthesis of 4-Bromo Quinolines

5-Bromoquinoline can be used in the synthesis of difficult-to-access 4-bromo quinolines . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

Safety and Hazards

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for drug discovery . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

特性

IUPAC Name |

5-bromoquinoline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.C2H2O4/c10-8-4-1-5-9-7(8)3-2-6-11-9;3-1(4)2(5)6/h1-6H;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHPWMZDXNVNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

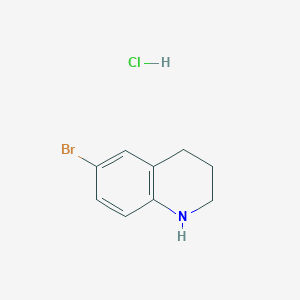

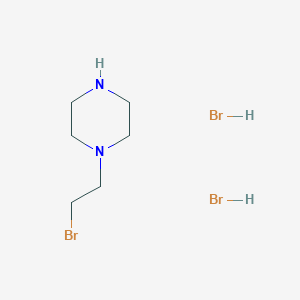

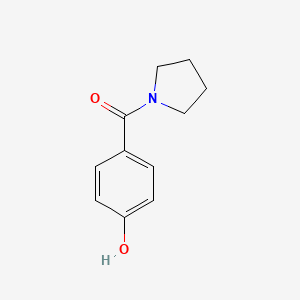

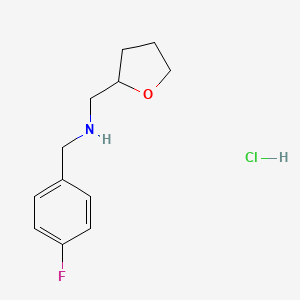

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)